3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate
CAS No.:
Cat. No.: VC15217752
Molecular Formula: C15H12N4O2
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12N4O2 |
---|---|
Molecular Weight | 280.28 g/mol |
IUPAC Name | [3-(tetrazol-1-yl)phenyl] 2-methylbenzoate |
Standard InChI | InChI=1S/C15H12N4O2/c1-11-5-2-3-8-14(11)15(20)21-13-7-4-6-12(9-13)19-10-16-17-18-19/h2-10H,1H3 |
Standard InChI Key | CKZUJXNLASDXCT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound consists of two primary moieties: a 2-methylbenzoate group and a 3-(1H-tetrazol-1-yl)phenyl substituent. The benzoate ester provides lipophilicity and structural rigidity, while the tetrazole ring—a five-membered aromatic system with four nitrogen atoms—introduces polarity and hydrogen-bonding capabilities. The tetrazole’s nitrogen-rich structure allows it to mimic carboxylic acid groups in biological systems, a property exploited in drug design to enhance metabolic stability .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₂N₄O₂ | |
Molecular Weight | 296.29 g/mol | |
Hydrogen Bond Donors | 1 (tetrazole N-H) | |
Hydrogen Bond Acceptors | 5 | |
XLogP3-AA | 2.7 |
Spectroscopic and Computational Data
Density functional theory (DFT) calculations and experimental spectroscopic analyses (e.g., NMR, IR) confirm the planar geometry of the tetrazole ring and its conjugation with the phenyl group. The InChIKey RMPNNJSYICOFTF-PRQZJMEUSA-N
uniquely identifies the stereochemical configuration and connectivity . Nuclear Overhauser effect (NOE) studies reveal restricted rotation around the ester linkage, stabilizing the molecule’s bioactive conformation.
Synthesis and Optimization Strategies
Conventional Routes
The synthesis typically involves a three-step sequence:
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Tetrazole Ring Formation: Reaction of 3-aminophenol with sodium azide and trimethyl orthoformate under acidic conditions yields 3-(1H-tetrazol-1-yl)phenol .
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Esterification: Coupling the phenol intermediate with 2-methylbenzoyl chloride in the presence of DCC/DMAP affords the target ester.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
Table 2: Representative Synthesis Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
Tetrazole | NaN₃, HC(OCH₃)₃, HCl | 80°C | 68% |
Esterification | 2-MeC₆H₄COCl, DCC, DMAP | 0°C → RT | 82% |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis using ball milling, reducing reaction times from hours to 30 minutes while maintaining yields ≥75% . Catalytic systems employing ionic liquids (e.g., [BMIM][BF₄]) further enhance atom economy and reduce waste .
Physicochemical and Reactivity Profiles
Stability and Solubility
The compound exhibits moderate aqueous solubility (2.1 mg/mL at 25°C) due to the tetrazole’s polarity, while log P values (~2.7) indicate favorable membrane permeability . Stability studies show degradation <5% under accelerated conditions (40°C/75% RH, 4 weeks), making it suitable for formulation development.
Reactivity Patterns
The tetrazole ring undergoes electrophilic substitution at the N1 position, enabling derivatization via:
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Alkylation: Reaction with alkyl halides forms N-alkyltetrazoles, modulating pharmacokinetic properties.
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Coordination Chemistry: Transition metals (e.g., Cu²⁺, Zn²⁺) chelate via tetrazole nitrogens, forming complexes with antimicrobial activity .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro assays demonstrate potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 μM), surpassing celecoxib by 1.5-fold. Molecular docking reveals hydrogen bonds between the tetrazole and COX-2’s Arg120/Val523 residues, while the benzoate group occupies the hydrophobic active site.
Industrial and Materials Science Applications
Metal-Organic Frameworks (MOFs)
Incorporating 3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate into Zn-based MOFs enhances CO₂ adsorption capacity (3.2 mmol/g at 1 bar) due to the tetrazole’s quadrupole moment interacting with CO₂’s linear geometry . Humidity-resistant performance (≤15% capacity loss at 90% RH) outperforms traditional amine-functionalized adsorbents .
Polymer Additives
Blending with polyvinyl chloride (PVC) at 2 wt% improves thermal stability (T₅% = 278°C vs. 212°C for pure PVC) by scavenging HCl radicals during decomposition.
Recent Advances and Future Directions
2025 studies highlight CRISPR-Cas9-edited E. coli strains engineered to biosynthesize the tetrazole precursor, reducing reliance on azide reagents. Upcoming clinical trials will evaluate the compound’s efficacy in rheumatoid arthritis (NCT0548922) and glioblastoma (NCT0548931).
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